Amethopterin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82334-40-5 | |
| Record name | Methotrexate polyglutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82334-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40859034 | |
| Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60388-53-6, 51865-79-3, 59-05-2 | |
| Record name | DL-Amethopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Methotrexate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Amethopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Amethopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-DL-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ITO15X8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Cellular Pharmacology of Amethopterin
Enzymatic Inhibition and Folate Pathway Disruption
Amethopterin's primary mechanism of action revolves around its ability to potently inhibit key enzymes within the folate pathway, thereby disrupting the synthesis of vital precursors for DNA and RNA.
Dihydrofolate Reductase (DHFR) Inhibition and Tetrahydrofolate Synthesis
This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). proteopedia.orgnih.gov THF and its derivatives, collectively known as folates, are crucial one-carbon donors in a variety of metabolic reactions. researchgate.net The affinity of this compound for DHFR is remarkably high, estimated to be about 1,000 times greater than that of its natural substrate, DHF. proteopedia.orgyoutube.com This strong binding leads to a near-irreversible inhibition of the enzyme. proteopedia.org
The inhibition of DHFR by this compound results in a significant depletion of intracellular THF pools. researchgate.netnih.gov THF is a necessary cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA. nih.gov By blocking the regeneration of THF from DHF, this compound effectively halts the folate cycle, leading to a deficiency in the coenzymes required for nucleotide biosynthesis. proteopedia.org
The binding of this compound to DHFR is a multi-step process involving conformational changes in the enzyme. nih.govresearchgate.net Specifically, a loop region of the enzyme closes over the bound this compound molecule, contributing to the tight and stable interaction. researchgate.net The kinetics of this interaction show that this compound binds to different conformations of DHFR, further highlighting the complexity of the inhibition. nih.gov
Impact on De Novo Purine (B94841) and Thymidylate Synthesis
The depletion of tetrahydrofolate cofactors due to DHFR inhibition by this compound has a direct and profound impact on the de novo synthesis of purines and thymidylate.
Thymidylate Synthesis: The synthesis of thymidylate, a pyrimidine (B1678525) nucleotide essential for DNA synthesis, is catalyzed by the enzyme thymidylate synthase. This enzyme requires N5,N10-methylenetetrahydrofolate as a methyl group donor to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). proteopedia.org By inhibiting DHFR, this compound prevents the regeneration of THF, which is a precursor to N5,N10-methylenetetrahydrofolate. This leads to a functional inhibition of thymidylate synthase and a subsequent decrease in dTMP production, thereby halting DNA synthesis. proteopedia.org
De Novo Purine Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine) also relies on THF derivatives as one-carbon donors in two key steps of the pathway. frontiersin.org Specifically, N10-formyl-THF is required by the enzymes glycinamide (B1583983) ribonucleotide transformylase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (ATIC). mdpi.com this compound-induced depletion of THF pools leads to a shortage of N10-formyl-THF, consequently inhibiting these crucial steps and blocking the entire de novo purine synthesis pathway. nih.govnih.gov This inhibition results in an accumulation of upstream intermediates and a deficit in the final purine products necessary for nucleic acid synthesis. nih.gov
Interference with DNA Synthesis and Cellular Replication
The ultimate consequence of this compound's disruption of folate metabolism is the potent inhibition of DNA synthesis and, consequently, cellular replication. By simultaneously blocking the synthesis of both purine and pyrimidine precursors, this compound creates a state of "thymineless death" and purine deficiency, which are particularly cytotoxic to rapidly proliferating cells with high demands for DNA replication. proteopedia.org The inability to synthesize new DNA strands prevents cells from completing the S-phase of the cell cycle, leading to cell cycle arrest and apoptosis. proteopedia.org
Polyglutamation and Intracellular Retention
Role of Polyglutamate Derivatives in Cytotoxic Activity
Within the cell, the enzyme folylpolyglutamate synthetase (FPGS) catalyzes the addition of multiple glutamate (B1630785) residues to the this compound molecule, forming this compound polyglutamates (MTX-PGs). uniprot.orgwikipedia.orgcancerindex.org These polyglutamated forms are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase and ATIC, compared to the parent drug. nih.gov
The addition of the polyglutamate tail increases the negative charge of the molecule, which significantly hinders its ability to be transported out of the cell. cancerindex.orgnih.gov This leads to a prolonged intracellular retention of the drug, thereby sustaining the inhibition of the folate pathway for an extended period. nih.gov The longer the polyglutamate chain, the greater the intracellular retention and the more potent the cytotoxic effect. nih.govmdpi.com Studies have shown a direct correlation between the levels of long-chain MTX-PGs in cancer cells and favorable treatment outcomes. nih.gov The accumulation of these derivatives is a key determinant of this compound-induced cytotoxicity. mdpi.comnih.gov
Influence on Efflux Transporters (e.g., ABCC transporters)
The efflux of this compound and its metabolites from the cell is mediated by various ATP-binding cassette (ABC) transporters, including members of the ABCC (MRP) subfamily. nih.govnih.gov The parent form of this compound is a substrate for these efflux pumps. However, the polyglutamated forms of this compound are poor substrates for these transporters. nih.gov This reduced affinity for efflux pumps, combined with their increased size and negative charge, contributes significantly to the intracellular accumulation of MTX-PGs. By evading efficient efflux, the polyglutamated derivatives can maintain high intracellular concentrations, ensuring a sustained and potent inhibition of their target enzymes. nih.gov
Adenosine-Mediated Anti-inflammatory Effects
A primary hypothesis for this compound's anti-inflammatory efficacy centers on its ability to increase extracellular concentrations of adenosine (B11128), a potent endogenous anti-inflammatory agent. nih.govclinexprheumatol.orgnih.gov This process is initiated intracellularly and results in the modulation of inflammatory cell functions. clinexprheumatol.org
Within the cell, this compound is converted to polyglutamated forms, which are potent inhibitors of several enzymes. nih.gov A key target is aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC). clinexprheumatol.orgportlandpress.comnih.gov Inhibition of this enzyme leads to the intracellular accumulation of its substrate, AICAR. clinexprheumatol.orgportlandpress.comnih.gov
The buildup of AICAR has a subsequent inhibitory effect on two other enzymes: AMP deaminase and adenosine deaminase. nih.govnih.gov By inhibiting AMP deaminase, the conversion of adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP) is reduced, leading to an accumulation of AMP. clinexprheumatol.orgresearchgate.net This AMP is then released from the cell and dephosphorylated by extracellular enzymes like ecto-5'-nucleotidase (CD73) to form adenosine. clinexprheumatol.orgnih.gov The inhibition of adenosine deaminase further prevents the breakdown of adenosine into inosine, contributing to its increased extracellular concentration at sites of inflammation. nih.govacrabstracts.org This elevation of local adenosine levels is considered a crucial step in the anti-inflammatory mechanism of this compound. acrabstracts.org
| Molecule | Role | Effect of this compound |
|---|---|---|
| This compound Polyglutamate | Active form of this compound | Inhibits AICAR Transformylase. clinexprheumatol.org |
| AICAR Transformylase (ATIC) | Enzyme in de novo purine synthesis. portlandpress.com | Inhibited. clinexprheumatol.org |
| AICAR | Substrate of AICAR Transformylase. | Accumulates intracellularly. portlandpress.comnih.gov |
| AMP Deaminase | Enzyme that converts AMP to IMP. clinexprheumatol.org | Inhibited by AICAR. researchgate.net |
| Adenosine Deaminase | Enzyme that degrades adenosine. nih.gov | Inhibited by AICAR. nih.gov |
| Adenosine Monophosphate (AMP) | Precursor to adenosine. | Accumulates and is released from the cell. clinexprheumatol.org |
| Adenosine | Anti-inflammatory nucleoside. | Extracellular levels increase significantly. acrabstracts.org |
Extracellular adenosine exerts its anti-inflammatory effects by binding to a family of four G-protein coupled receptors: A1, A2A, A2B, and A3. nih.govencyclopedia.pubunife.it The affinity of adenosine for these receptors varies, with the rank order typically being A1 > A2A > A2B > A3. nih.govbmj.com
A2A and A3 Receptors: A significant body of evidence points to the A2A and A3 receptors as being critical for mediating this compound's anti-inflammatory effects. clinexprheumatol.orgnih.gov Stimulation of the A2A receptor, in particular, is known to potently inhibit inflammation. nih.govnih.gov Studies using knockout mice have demonstrated that the ability of this compound to reduce leukocyte accumulation and inflammation is lost in mice lacking either A2A or A3 receptors. nih.gov The A3 receptor is often highly expressed in inflammatory tissues. nih.gov this compound treatment can increase adenosine levels sufficiently to activate this lower-affinity receptor, contributing to its therapeutic effect. nih.govelifesciences.org
A1 and A2B Receptors: The A1 and A2B receptors are also involved in adenosine signaling. encyclopedia.pubbmj.com The A1 receptor is coupled to Gαi/o proteins, while A2A and A2B receptors are coupled to Gαs proteins. bmj.com The activation of A2A and A2B receptors leads to an increase in intracellular cyclic AMP (cAMP), a signaling molecule with immunosuppressive effects. exagen.comsemanticscholar.org
The collective engagement of these receptors by increased adenosine levels modulates downstream signaling pathways, leading to a broad suppression of inflammatory processes. nih.govclinexprheumatol.org
The culmination of the adenosine signaling cascade is the functional inhibition of key inflammatory cells. clinexprheumatol.org
Neutrophil Chemotaxis: this compound has been shown to inhibit the migration and adherence of neutrophils, which are critical early responders in the inflammatory process. nih.govnih.govoup.com This effect is directly linked to the release of adenosine, as the addition of adenosine deaminase (which breaks down adenosine) reverses the inhibitory effect of this compound on neutrophil adherence. nih.govnih.gov Studies in patients have also confirmed that this compound treatment can decrease the chemotactic migration of polymorphonuclear cells (PMNs). nih.gov
Cytokine Production: this compound can alter the cytokine profile towards an anti-inflammatory state. bmj.com It has been observed to inhibit the production of pro-inflammatory cytokines. vumc.nldovepress.com For example, a study on human THP-1 cells showed that a combination of this compound and resveratrol (B1683913) reduced the expression of pro-inflammatory chemokines such as CCL2, CCL3, CCL4, CCL5, and CXCL10. dovepress.com The mechanism involves the suppression of inflammatory functions in various immune cells, including neutrophils, macrophages, dendritic cells, and lymphocytes. clinexprheumatol.orgyoutube.com
Other Proposed Mechanisms of Action in Research Contexts
Beyond the well-studied adenosine pathway, other mechanisms have been proposed to contribute to the effects of this compound in research settings.
Research suggests that the anti-inflammatory and immunosuppressive actions of this compound may depend on the production of reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen, such as peroxides and superoxide (B77818) anions, that are natural by-products of cellular metabolism. nih.govyoutube.com
Studies using U937 monocyte cell lines showed that this compound induced a time- and dose-dependent increase in cytosolic peroxide. nih.govnih.govcapes.gov.br This ROS generation was associated with growth arrest in monocytes and apoptosis in T-cells. nih.govnih.gov Furthermore, this compound's ability to reduce monocyte adhesion to endothelial cells was prevented by pre-treatment with antioxidants like N-acetylcysteine (NAC) or glutathione (B108866) (GSH), indicating that ROS production is a necessary step for this specific anti-inflammatory action. nih.govnih.govcapes.gov.br While seemingly paradoxical, as ROS are often associated with cellular damage, at low levels they can act as signaling molecules that modulate immune responses. frontiersin.orgyoutube.com
HMGB1 Expression Modulation in Inflammatory Research
This compound, also known as Methotrexate (B535133) (MTX), has been shown to modulate the expression of High-Mobility Group Box 1 (HMGB1), a protein implicated in the pathogenesis of various inflammatory conditions. nih.gov Research in the context of rheumatoid arthritis (RA) has demonstrated that this compound can reduce the expression of HMGB1 in synovial tissues. nih.gov In a study comparing synovial tissues from RA patients treated with this compound, RA patients not treated with the drug, and patients with osteoarthritis (OA), HMGB1 expression was significantly lower in the this compound-treated group and the OA group compared to the untreated RA group. nih.gov This suggests that this compound may exert some of its anti-inflammatory effects by downregulating HMGB1, thereby potentially slowing the progression of the disease. nih.gov HMGB1 is recognized as a protein associated with the development of RA, and its inhibition is a therapeutic target. nih.gov The overexpression of HMGB1 has been linked to inflammation, angiogenesis, and tumor progression. nih.gov
| Group | Relative HMGB1 Expression |
| Rheumatoid Arthritis (No this compound) | Significantly High |
| Rheumatoid Arthritis (this compound-Treated) | Significantly Lower |
| Osteoarthritis (Control) | Significantly Lower |
This table illustrates the comparative expression levels of HMGB1 in different patient groups, based on findings from research on rheumatoid arthritis. nih.gov
Cellular Transport Mechanisms of this compound
The entry of this compound into cells is a complex process mediated by specific transport systems, which are crucial for its pharmacological activity.
The cellular uptake of this compound is primarily facilitated by an active transport system. nih.gov This has been extensively studied in murine L1210 leukemia cells and Ehrlich ascites carcinoma cells. nih.govnih.gov In these cell lines, the transport of this compound is a mediated process, as evidenced by its saturation kinetics. nih.gov The system responsible for this compound transport is the reduced folate carrier (RFC), also known as SLC19A1, which is the main importer of folates into mammalian cells. nih.gov Kinetic analyses have revealed that this carrier-mediated system has a high affinity for this compound. nih.gov Studies have also pointed to the existence of separate influx and efflux systems for this compound in L1210 cells, which possess different energetic requirements. dntb.gov.ua
The transport of this compound into cells is an energy-dependent process. nih.gov Metabolic inhibitors such as azides and organophosphorus compounds can inhibit its uptake, indicating a reliance on cellular energy, likely in the form of ATP. nih.gov The influx of this compound is coupled to the export of anions, a process that is indirectly reliant on the energy status of the cell to maintain ion gradients. nih.govnih.gov The transport system's activity is also influenced by pH. The proton-coupled folate transporter (PCFT), which can also transport this compound, is particularly active at the lower pH conditions often found in the microenvironment of tumors. nih.gov
This compound shares its primary transport system, the reduced folate carrier (RFC), with naturally occurring folates. nih.govnih.gov Consequently, there is competition for uptake between this compound and folates such as folic acid and dihydrofolate. nih.govnih.gov This competition is a key aspect of its mechanism of action, as it prevents the cellular uptake of essential folates required for nucleotide synthesis. nih.gov The affinity of the RFC for this compound and various folates determines the extent of this competition. nih.gov Research has shown that the transport of this compound is competitively inhibited by various folate compounds. nih.gov
| Transport Characteristic | Description | Supporting Evidence |
| Transport System | Primarily the reduced folate carrier (RFC/SLC19A1). nih.gov | Studies in L1210 and Ehrlich ascites carcinoma cells. nih.govnih.gov |
| Energy Dependence | Requires cellular energy (ATP); inhibited by metabolic inhibitors. nih.gov | Inhibition by azides and organophosphorus compounds. nih.gov |
| pH Influence | Transport is pH-sensitive, with some transporters like PCFT being more active at lower pH. nih.gov | Enhanced activity in tumor microenvironments. nih.gov |
| Competition | Competes with natural folates for uptake via the same carrier. nih.govnih.gov | Competitive inhibition studies with folic acid and its derivatives. nih.govnih.gov |
This interactive table summarizes the key characteristics of this compound's cellular transport.
Cell-Cycle-Dependent Pharmacological Research
The pharmacological effects of this compound are intricately linked to the cell cycle, exhibiting phase-specific activity.
Time-Dependent Changes in Activity and Cell Rhythmicity
The therapeutic efficacy and pharmacological profile of this compound, also known as methotrexate, are significantly influenced by circadian rhythms, a phenomenon known as chronopharmacology. This time-dependent variation in drug activity is rooted in the natural oscillations of physiological processes, including drug metabolism, cellular proliferation, and the expression of inflammatory mediators. The timing of this compound administration can, therefore, be a critical determinant of its effectiveness and is closely linked to the underlying rhythmicity of cellular functions.
Research has demonstrated that the pharmacokinetics of intravenously administered this compound exhibit diurnal variation. nih.gov In a study involving children with acute lymphoblastic leukemia, a significant decrease in the plasma clearance of this compound was observed at night compared to the morning. nih.gov This was accompanied by a tendency for decreased renal clearance and a significant reduction in unbound renal clearance at night. nih.gov One contributing factor to this is the diurnal rhythm of urinary pH; at night, the urine tends to be more acidic, which can lead to increased reabsorption of this compound, a weak organic acid, and consequently, reduced renal clearance. nih.gov
Table 1: Diurnal Variation in Intravenous this compound Pharmacokinetics in Children with Leukemia
| Pharmacokinetic Parameter | 10:00 h Administration | 21:00 h Administration | Significance (p-value) |
| Plasma Clearance (ml/min/kg) | 5.6 ± 3.0 | 4.7 ± 2.3 | < 0.05 |
| Unbound Renal Clearance (ml/min/kg) | 17.5 ± 1.7 | 8.5 ± 3.6 | < 0.05 |
| Non-glomerular Clearance (ml/min/kg) | 14.8 ± 5.2 | 6.0 ± 4.0 | Significant Decrease |
| Data sourced from a crossover study in six children with standard or high-risk leukemia. nih.gov |
In contrast, a study on orally administered this compound in children with acute lymphoblastic leukemia did not find a clinically significant diurnal variation in total drug exposure, as measured by the area under the plasma concentration-time curve (AUC). nih.gov This suggests that the administration route may play a role in the extent of time-dependent pharmacokinetic changes.
The cellular activity of this compound is intrinsically linked to the cell cycle, as its primary mechanism involves the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis. nih.govnih.gov Consequently, the drug is most effective against rapidly dividing cells, particularly during the S phase of the cell cycle. nih.gov The susceptibility of cells to this compound, therefore, follows the circadian rhythm of cell proliferation. For instance, in a hamster cheek pouch epithelium model, the greatest inhibitory effect on the S phase fraction was observed when this compound was administered at a time when the number of cells in the S phase was minimal, indicating a protracted effect on G1 cells poised to enter the S phase. umin.ac.jp In vitro studies with human leukemia cells (HL-60) have shown that the highest activity of this compound coincides with increased DNA synthesis and higher levels of its target enzyme, dihydrofolate reductase. centerwatch.com
The chronopharmacology of this compound is also highly relevant in the context of autoimmune diseases like rheumatoid arthritis (RA), where symptoms and underlying inflammatory processes exhibit distinct circadian patterns. nih.govmdpi.combmj.com Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), play a pivotal role in the pathogenesis of RA and their circulating levels show a significant diurnal variation, with peak values typically occurring in the early morning. nih.govbmj.com This peak in IL-6 corresponds with the common patient complaint of increased morning stiffness and pain. nih.gov
Table 2: Circadian Rhythm of Serum Interleukin-6 in Patients with Rheumatoid Arthritis
| Time of Day | Geometric Mean IL-6 Concentration (pg/ml) |
| 22:00 | 34.5 |
| 07:15 | 64.4 |
| Data represents the minimum and maximum geometric mean concentrations observed in RA patients. bmj.com |
Administering this compound in synchrony with these inflammatory rhythms can enhance its therapeutic effects. nih.gov A clinical study on RA patients demonstrated that switching from a standard dosing schedule to a bedtime chronotherapy regimen led to a significant improvement in disease activity scores. nih.gov This approach aims to have the drug's peak anti-inflammatory action coincide with the nocturnal rise in pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov In mouse models of arthritis, this compound administered at the time when TNF-α levels begin to increase resulted in a marked reduction in inflammation. nih.gov
Furthermore, this compound has been shown to influence the expression of core circadian clock genes within cells. In rheumatoid arthritis synovial fibroblasts, low concentrations of this compound can increase the expression of the clock gene Per2, which is involved in inducing apoptosis (programmed cell death) in these cells. nih.gov This suggests that part of this compound's therapeutic effect may be mediated through the modulation of the cellular clock machinery itself.
Mechanisms of Acquired and Intrinsic Resistance to Amethopterin
Dihydrofolate Reductase (DHFR) Alterations
Changes involving the primary molecular target of amethopterin, DHFR, are a principal cause of resistance. These alterations can prevent the drug from effectively inhibiting the enzyme, thereby allowing folate metabolism and DNA synthesis to continue despite the presence of the drug.
One of the most common mechanisms of acquired resistance to this compound is the overproduction of the DHFR enzyme, frequently resulting from the amplification of the DHFR gene. e-crt.orge-crt.orgyoutube.com When the gene is amplified, cells produce an excess of DHFR enzyme, effectively titrating out the inhibitory effect of the drug. ascopubs.org This requires higher concentrations of this compound to achieve a therapeutic effect.
Research has documented this phenomenon in various contexts:
In a study of patients with acute lymphoblastic leukemia (ALL), 9 out of 29 relapsed patients (31%) exhibited low-level DHFR gene amplification, with two to four gene copies. This amplification was associated with increased levels of DHFR mRNA and enzyme activity. nih.gov
A patient with acute myelocytic leukemia who became highly resistant to this compound was found to have a fourfold increase in the DHFR gene copy number, leading to elevated enzyme levels. ascopubs.org
Experimental studies have also demonstrated this link. For instance, inducing the expression of the Ha-ras oncogene in NIH 3T3 cells led to an increased frequency of this compound resistance, with over 60% of resistant colonies showing a 2- to 6-fold amplification of the dhfr gene. nih.gov In some cases, a clone with a rearranged dhfr gene showed a 100-fold amplification. nih.gov
Similarly, the expression of the c-myc oncogene in rat fibroblasts has been shown to greatly increase the number of drug-resistant colonies by promoting DHFR gene amplification. nih.gov
X-irradiation of mouse EMT-6 cells has also been shown to induce this compound resistance through dose-dependent amplification of the dhfr gene, with some surviving cells showing a 1000-fold increase in resistance. nih.gov
Table 1: Examples of DHFR Gene Amplification Leading to this compound Resistance This table is interactive. Click on the headers to sort the data.
| Cell/Patient Type | Inducing Factor | Fold-Increase in DHFR Gene Copy Number | Reference |
|---|---|---|---|
| Acute Lymphoblastic Leukemia (Relapsed) | Chemotherapy | 2 to 4-fold | nih.gov |
| Acute Myelocytic Leukemia | Chemotherapy | 4-fold | ascopubs.org |
| NIH 3T3 Cells | Ha-ras Oncogene | 2 to 6-fold (up to 100-fold) | nih.gov |
| Rat Fibroblasts | c-myc Oncogene | Not specified | nih.gov |
| Mouse EMT-6 Cells | X-Irradiation | Not specified | nih.gov |
Historically, alterations in the physical properties of the DHFR enzyme, detectable by methods such as electrophoresis, were investigated as a mechanism of resistance. An altered electrophoretic mobility would suggest a structural change in the enzyme. While modern research focuses more on specific gene mutations leading to changes in drug affinity, early studies explored this phenomenon. uni-luebeck.de For example, some this compound-resistant cell lines were found to possess a variant form of folate reductase. uni-luebeck.de However, in other cases of resistance, such as in a patient with acute myelocytic leukemia, leukemia cells contained elevated levels of DHFR but showed no change in the enzyme's affinity for this compound, implying the enzyme structure itself was not significantly altered in a way that affected binding. ascopubs.org
Defective this compound Transport Mechanisms
Reduced intracellular accumulation of this compound is another major pathway to resistance. nih.govoncohemakey.com If the drug cannot efficiently enter or be retained by the cancer cell, it cannot reach its target, DHFR, in sufficient concentrations to be effective. This is often due to changes in the structure or expression of membrane transport proteins. oncohemakey.com
A common mechanism of acquired resistance is a defect in the transport system responsible for carrying this compound into the cell. nih.gov This is frequently caused by the downregulation or mutation of the reduced folate carrier (RFC), the primary transporter for this compound. oncohemakey.comnih.govnih.gov
Clinical and experimental findings support this:
A study on acute lymphocytic leukemia (ALL) patients revealed that while only 13% of untreated patients had impaired this compound transport, over 70% of relapsed patients showed evidence of defective transport. nih.gov
Further analysis of these relapsed ALL patients with impaired transport showed that the majority had decreased expression of RFC mRNA. nih.gov
Resistance can also emerge from structural alterations in the transport protein that decrease its binding affinity for this compound. In enzyme and transport kinetics, this is reflected by an increased Michaelis constant (Km). A higher Km value signifies that a higher concentration of the substrate (this compound) is needed to achieve half-maximum transport velocity, indicating a lower affinity of the carrier for the drug. libretexts.org While the inhibitor does not change the intrinsic affinity of a single carrier molecule, by competitively binding, it reduces the number of available active carriers, which macroscopically appears as an increase in the apparent Km. libretexts.org Mutations in the gene for the reduced folate carrier (SLC19A1) can lead to such changes in binding affinity, contributing to resistance. oncohemakey.com
The specific mechanism of resistance to this compound determines the pattern of cross-resistance to other antifolate drugs. Trimetrexate is a lipid-soluble antifolate that, unlike the hydrophilic this compound, does not primarily rely on the reduced folate carrier for cell entry. uni-luebeck.denih.govdrugbank.com
This leads to distinct patterns of susceptibility:
DHFR Overproduction: Cells that are resistant to this compound due to DHFR gene amplification are typically also cross-resistant to trimetrexate. nih.gov For instance, hamster cells that overproduced DHFR by 93-fold were 145-fold resistant to this compound and 96-fold resistant to trimetrexate. nih.govtechnion.ac.il
Defective Transport: In contrast, cells with resistance based on impaired this compound transport often remain sensitive to trimetrexate. uni-luebeck.denih.gov Studies on human lymphoma cells with defective this compound transport showed they were not cross-resistant to trimetrexate. nih.gov This highlights that antifolates with different cellular uptake mechanisms may be effective against tumors that have developed transport-based resistance to this compound. nih.gov
Table 2: Patterns of Cross-Resistance in this compound-Resistant Cells This table is interactive. Click on the headers to sort the data.
| Primary Resistance Mechanism | Cross-Resistance to Trimetrexate | Rationale | Reference |
|---|---|---|---|
| DHFR Gene Amplification | Yes | Both drugs target DHFR, so overproduction of the enzyme confers resistance to both. | nih.govnih.govtechnion.ac.il |
| Defective this compound Transport | No | Trimetrexate is lipophilic and enters cells via a different mechanism, bypassing the defective transporter for this compound. | uni-luebeck.denih.gov |
Cellular Metabolism and Folate Pathway Adaptations
Resistance to this compound frequently involves metabolic adaptations within the cell, particularly concerning the folate pathway. Cells can develop mechanisms to overcome the inhibitory effects of this compound by altering the transport, retention, and utilization of both the drug and natural folates. These adaptations ensure the continued synthesis of nucleotides and amino acids, which is crucial for cell proliferation and survival.
The concentration of folates in the cellular microenvironment can significantly influence a cell's sensitivity to this compound. High levels of extracellular folate can diminish the efficacy of the drug by providing an alternative source of reduced folates, thereby bypassing the enzymatic blockade imposed by this compound.
Research has indicated a complex relationship between intracellular folate levels and the therapeutic effectiveness of this compound. A study on patients with juvenile idiopathic arthritis (JIA), including a small cohort with Down syndrome (DS), investigated this relationship. nih.gov In patients not receiving this compound, those with DS tended to have lower baseline intracellular folate concentrations. nih.gov However, when treated with this compound, the DS patients exhibited higher intracellular folate levels compared to non-DS patients, suggesting a less effective anti-folate action from the drug in this specific group. nih.gov This finding may suggest that in certain patient populations, inherent differences in folate metabolism can lead to a poor response to this compound. nih.gov
Furthermore, rescue therapies utilizing Leucovorin, a folate analog, directly demonstrate the principle of extracellular folate impact. Leucovorin administration leads to increased intracellular folate levels, which restores the depleted folate pool and reverses the therapeutic effects of this compound. nih.govplos.org Conversely, conditions of folate deprivation may induce adaptive responses, such as stimulating the expression of folate transporters, which could in turn alter cellular sensitivity to this compound. nih.gov
| Analyte | DS Patients on MTX (Mean ± SD) | Non-DS Patients on MTX (Mean ± SD) | P-value |
|---|---|---|---|
| 5-MTHF | 1102 (± 153.1) | 665.9 (± 274.6) | 0.006 |
| Sum of Folates | 1176 (± 195.2) | 733.8 (± 287.0) | 0.007 |
One of the most well-documented mechanisms of this compound resistance involves quantitative and qualitative changes in folate-dependent enzymes. These alterations can prevent the drug from effectively inhibiting its target or allow the cell to bypass the inhibition.
Overproduction of Dihydrofolate Reductase (DHFR): The primary intracellular target of this compound is the enzyme dihydrofolate reductase (DHFR). proteopedia.org A common resistance mechanism is the significant overproduction of this enzyme. Studies on Sarcoma 180 cells that developed a 3,000-fold resistance to this compound found a corresponding 300-fold increase in the cellular content of DHFR. psu.edu Critically, the enzymatic properties, such as the Km value for folate and turnover number, remained identical between the sensitive and resistant cell lines, indicating that the resistance was primarily due to the increased quantity of the enzyme, which effectively titrates out the inhibitor. psu.edu
| Parameter | Sensitive S-180 Cells | Resistant S-180/AT-3000 Cells | Finding |
|---|---|---|---|
| Resistance Factor | 1x | 3000x | The primary change in resistant cells was a 300-fold increase in the amount of folate reductase enzyme, with no structural or kinetic alterations detected. |
| Folate Reductase Content | 1x | ~300x | |
| Km for Folate | Identical | Identical | |
| Electrophoretic Mobility | Identical | Identical |
Structural Alterations in DHFR: In addition to overproduction, structural mutations in the DHFR gene can lead to an enzyme with reduced binding affinity for this compound. nih.govnih.gov This allows the altered enzyme to maintain its catalytic function even in the presence of the drug. Studies in blast cells from patients with acute myeloid leukemia (AML) have identified DHFR variants with different specific activities and sensitivities to this compound, highlighting the clinical relevance of such qualitative enzymatic changes. ascopubs.org
| Patient Group | DHFR Specific Activity | This compound (MTX) Sensitivity |
|---|---|---|
| Patients 1-5 | Low | High |
| Patients 6-8 | High | High |
| Patients 9-12 | Low | Presence of MTX-insensitive DHFRs |
Changes in Polyglutamylation: The intracellular retention and efficacy of this compound are significantly enhanced by its conversion into polyglutamated forms. oncohemakey.com This reaction is catalyzed by the enzyme folylpolyglutamate synthase (FPGS). A decrease in FPGS activity or an increase in the activity of gamma-glutamyl hydrolase (GGH), the enzyme that removes glutamate (B1630785) residues, can lead to reduced intracellular accumulation of this compound-polyglutamates. oncohemakey.comresearchgate.net This results in lower drug retention and increased drug efflux, thereby conferring resistance. nih.gov
Alterations in Other Folate Pathway Enzymes: Resistance can also emerge from changes in other enzymes within the folate metabolic pathway. For instance, increased expression of thymidylate synthase (TYMS), an enzyme downstream of DHFR, can contribute to resistance by helping to maintain the synthesis of thymidine (B127349) necessary for DNA replication. nih.gov
Genetic and Chromosomal Instability in Resistance Development
The development of this compound resistance is frequently rooted in genomic changes that provide a selective advantage to cancer cells under therapeutic pressure. These changes range from the amplification of specific genes to widespread chromosomal instability.
DHFR Gene Amplification: A direct genetic mechanism for the overproduction of the DHFR enzyme is the amplification of the DHFR gene. nih.govyoutube.com This phenomenon, where cells acquire multiple copies of the gene, leads to increased transcription and subsequent translation into the DHFR protein. Low-level DHFR gene amplification has been identified as a significant cause of this compound resistance in clinical settings. nih.gov A study of patients with acute lymphoblastic leukemia (ALL) found that 31% of relapsed cases showed a two- to four-fold amplification of the DHFR gene. nih.gov This amplification was associated with increased DHFR mRNA levels and enzyme activity. nih.gov
Role of p53 Mutations and Chromosomal Instability: Intriguingly, the development of DHFR gene amplification has been strongly correlated with mutations in the p53 tumor suppressor gene. nih.gov In the aforementioned study on ALL patients, seven of the nine patients with DHFR amplification also had p53 mutations. nih.gov This suggests that a defective p53 protein, which normally plays a critical role in cell cycle control and maintaining genomic stability, may permit the gene amplification events that lead to drug resistance. nih.gov
| Patient Status | Number of Patients | Patients with DHFR Amplification | Patients with both DHFR Amplification and p53 Mutation | Statistical Correlation |
|---|---|---|---|---|
| Relapsed | 29 | 9 (31%) | 7 | P < 0.001 |
Advanced Research Methodologies and Analytical Approaches for Amethopterin Studies
In vivo Animal Models in Preclinical Research
Preclinical research using in vivo animal models, primarily mice and rats, is a critical step in evaluating the systemic effects, efficacy, and pharmacokinetics of amethopterin and its derivatives. nih.gov These models allow for the study of drug behavior in a complex biological system, which cannot be fully replicated in vitro.
Mice: Mice are the most frequently used animal model in preclinical cancer studies. nih.gov They are used to establish tumor xenografts, where human cancer cells are implanted to test the antitumor activity of drugs like this compound. nih.gov For instance, studies in nude mice bearing human tumor xenografts have been used to evaluate the efficacy of this compound conjugated to human serum albumin (HSA), demonstrating significant tumor inhibition in a majority of the tested tumor types. nih.gov Mouse models, including genetically engineered mice, are also crucial for studying drug resistance. nih.gov For example, L1210 leukemia in mice has been used to show the rapid emergence of resistance to various antimetabolites and to test strategies to overcome it. nih.gov Furthermore, gnotobiotic (germ-free) mice are invaluable for microbiome research, allowing scientists to study the functional impact of this compound-altered gut microbiota on the host's immune system. nih.gov
Rats: Rats are also commonly used in preclinical studies, particularly in toxicology and pharmacokinetic analyses. nih.govnih.gov Experimental studies in rats have investigated various aspects of this compound's effects, such as its impact on wound healing. nih.gov In vivo microdialysis studies in rats have been employed to assess the plasma protein binding of this compound, revealing that in vivo binding can be significantly higher than what is observed in vitro. nih.gov Rat models have also been used to study the neurotoxic effects of this compound, linking drug-induced changes in the gut microbiota to alterations in neurotransmitter levels in the brain. mdpi.com
Table 2: Applications of Rodent Models in this compound Research
| Model | Research Application | Key Findings |
| Mice | Efficacy testing (tumor xenografts) | This compound-HSA conjugate showed clear response in 9 of 14 human tumor xenografts. nih.gov |
| Resistance studies (L1210 leukemia) | Demonstrated rapid emergence of resistance and the ability of this compound to delay it in combination therapy. nih.gov | |
| Microbiome research (gnotobiotic mice) | This compound-induced changes in gut microbiota lead to decreased host immune activation. nih.gov | |
| Rats | Pharmacokinetics (microdialysis) | In vivo plasma protein binding of this compound was found to be around 93.6%, higher than in vitro measurements. nih.gov |
| Toxicology/Side Effects | Investigated effects on wound healing. nih.gov | |
| Microbiome-Gut-Brain Axis | This compound treatment led to gut microbiota changes and altered neurotransmitter levels in the hippocampus. mdpi.com |
Radioconjugates and Nuclear Medicine Applications in Research
The labeling of this compound and its analogues with radionuclides has opened new avenues for research in nuclear medicine, providing tools for imaging and potentially therapy. nih.govacs.orgnih.gov
The synthesis of radiopharmaceuticals involves attaching a radionuclide, such as fluorine-18 (B77423) ([¹⁸F]) or indium-111 (B102479) ([¹¹¹In]), to a molecule like this compound. iaea.orgnih.gov The process requires careful optimization of reaction conditions, including temperature, solvents, and precursors, to achieve a good radiochemical yield in a short time due to the short half-life of many positron-emitting radionuclides. iaea.orgnih.gov Following synthesis, the resulting radiopharmaceutical undergoes evaluation for stability, binding affinity, and biological activity. nih.gov While numerous folate-based radiopharmaceuticals have been developed, this compound-based radio-agents are less common because this compound has a significantly lower affinity for folate receptors compared to folic acid itself. nih.govacs.org Despite this, radiolabeled this compound agents have shown promise, particularly for imaging inflammation. nih.govnih.gov
Once a radiopharmaceutical is synthesized, its biological behavior is assessed through in vitro and in vivo studies. In vitro cell binding assays, using cancer cell lines, are performed to confirm that the radioconjugate retains its ability to bind to its target receptor and to determine its uptake and internalization by cells. nih.govnih.gov In vivo biodistribution studies are conducted in animal models, typically mice or rats, to track where the radiopharmaceutical accumulates in the body over time. nih.govnih.gov These studies are crucial for determining tumor uptake and retention, as well as accumulation in non-target organs, which informs the potential for both diagnostic imaging and therapeutic efficacy. For example, studies with this compound-HSA conjugates showed accumulation in tumor tissue, reaching concentrations effective for antiproliferative activity. nih.gov
The development of this compound-based radiopharmaceuticals often leverages the overexpression of certain receptors on cancer cells. Folate receptors (FRs) are a key target, as they are overexpressed on various cancer types. nih.govacs.org Although this compound's affinity for FRs is weaker than that of folic acid, conjugating it to other molecules or incorporating it into nanosystems can enhance its targeting ability. nih.govaacrjournals.org Another strategy involves targeting albumin receptors. This compound can be conjugated to albumin, such as human serum albumin (HSA), to create a drug-carrier complex. nih.govaacrjournals.org This approach takes advantage of the fact that tumors often have an increased uptake of albumin. Research has shown that this compound-HSA conjugates can be effectively taken up by cells via albumin receptor-mediated endocytosis and can circumvent resistance mechanisms related to impaired drug transport. nih.govaacrjournals.org
Biochemical Assays for Enzyme Activity and Metabolite Quantification (e.g., DHFR activity, purine (B94841) metabolism)
Biochemical assays are fundamental tools for studying the effects of this compound on cellular metabolism. These assays allow for the direct measurement of enzyme activity and the quantification of key metabolites, providing insights into the drug's mechanism of action.
DHFR Activity Assays: The primary mechanism of this compound is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR activity is commonly measured using a spectrophotometric assay. nih.govsigmaaldrich.com This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH as DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). sigmaaldrich.comnih.gov The rate of this reaction is a direct measure of DHFR activity. These assays can be used to determine the inhibitory potency of this compound and to screen for drug-resistant DHFR variants. nih.gov Commercially available kits provide the necessary reagents, including purified DHFR enzyme, DHF, and NADPH, for performing these assays on cell lysates or tissue homogenates. sigmaaldrich.com
Purine Metabolism Assays: this compound's inhibition of DHFR leads to a depletion of tetrahydrofolate, a crucial cofactor for purine biosynthesis. nih.gov This disruption of purine metabolism can be assessed by measuring the activity of various purine enzymes and the concentrations of purine metabolites. In a study of rheumatoid arthritis patients treated with this compound, the activities of purine enzymes such as adenosine (B11128) deaminase (ADA), purine nucleoside phosphorylase (PNP), and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) were measured in mononuclear cells. nih.gov The results showed a significant decrease in the activities of these enzymes after 48 weeks of treatment. nih.gov
Metabolite quantification is often performed using high-performance liquid chromatography (HPLC). oup.comoup.com This technique can be used to measure the concentrations of various purines and pyrimidines in whole blood, such as adenosine, hypoxanthine, and uric acid. oup.comoup.com Studies have shown that this compound treatment leads to a decrease in circulating purine and pyrimidine (B1678525) concentrations. oup.comoup.com
Table 2: Changes in Purine Enzyme Activities with this compound Treatment
| Enzyme | Change in Activity after 48 weeks | Reference |
|---|---|---|
| Adenosine Deaminase (ADA) | -21.6 nmol/10^6 cells/h | nih.gov |
| Purine Nucleoside Phosphorylase (PNP) | -78.9 nmol/10^6 cells/h | nih.gov |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | -2.0 nmol/10^6 cells/h | nih.gov |
Molecular Biology Techniques (e.g., gene expression, protein analysis)
Molecular biology techniques are essential for investigating the cellular responses to this compound at the molecular level. These methods allow researchers to study changes in gene expression and protein levels, providing a deeper understanding of the drug's effects on cellular pathways.
Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR), DNA microarrays, and RNA sequencing (RNA-Seq) are used to measure changes in the expression of genes involved in this compound's mechanism of action and resistance. researchgate.net For example, researchers can analyze the expression levels of the DHFR gene to determine if increased expression is a mechanism of resistance in certain cells. researchgate.net RNA-Seq provides a comprehensive view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound. researchgate.net
Protein Analysis: Western blotting is a widely used technique to detect and quantify specific proteins. youtube.com In this compound research, Western blotting can be used to measure the levels of DHFR protein, as well as other proteins involved in folate metabolism and cell cycle regulation. This can help to determine if changes in protein levels correlate with drug sensitivity or resistance.
Other molecular techniques used in this compound studies include cloning to create cell lines with specific genetic modifications, and the use of electrochemical DNA biosensors to study the interaction of this compound with DNA. youtube.comresearchgate.net
Kinetic Analyses of Transport and Enzyme Inhibition
Kinetic analyses are crucial for understanding the dynamics of this compound's interaction with cells and its target enzyme. These studies provide quantitative measures of drug transport and enzyme inhibition, which can be correlated with therapeutic outcomes.
Transport Kinetics: The uptake of this compound into cells is a carrier-mediated process. nih.gov The kinetics of this transport can be analyzed by measuring the rate of drug influx and efflux. Influx often follows Michaelis-Menten kinetics, characterized by a maximum velocity (Vmax) and a Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity. nih.gov Studies have shown that the Km for this compound influx can vary between different cell types and can be a major determinant of therapeutic responsiveness. nih.gov Efflux of this compound is typically a first-order process. nih.gov The balance between influx and efflux determines the steady-state intracellular drug concentration, which is correlated with therapeutic efficacy. nih.gov
Enzyme Inhibition Kinetics: this compound is a competitive inhibitor of DHFR, meaning it binds to the active site of the enzyme and competes with the natural substrate, dihydrofolate. libretexts.org Kinetic studies of enzyme inhibition are used to determine the inhibitor constant (Ki), which is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. The analysis of enzyme kinetics, often using Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). embrapa.brnumberanalytics.com Understanding the kinetics of DHFR inhibition by this compound is fundamental to comprehending its pharmacological action. nih.govmdpi.com
Amethopterin in the Context of Multi Drug Resistance Research
Understanding Cross-Resistance Patterns in Chemotherapeutic Regimens
The development of resistance to amethopterin can confer cross-resistance to other anticancer drugs through various shared mechanisms. This complicates treatment strategies, as the failure of one drug can predict the inefficacy of others. Research has identified several key patterns and underlying molecular bases for these cross-resistance phenomena.
A primary mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.com These proteins, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), actively expel a wide array of chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and thus their cytotoxic effect. mdpi.comnih.gov For instance, this compound resistance has been linked to increased efflux via MRP3 overexpression. mdpi.com This increased pumping capacity can lead to cross-resistance with other drug classes that are also substrates for these transporters, such as vinca (B1221190) alkaloids and anthracyclines. nih.gov
Another significant factor is the alteration in drug uptake mechanisms. Cisplatin-resistant cell lines have demonstrated cross-resistance to this compound due to a shared defect in drug accumulation. nih.gov Studies have shown that in such resistant cells, there is a dramatically reduced expression of the folate binding protein responsible for this compound uptake. nih.gov This suggests a pleiotropic, or multi-faceted, alteration in the cell's transport machinery that affects the entry of various drugs. nih.gov
Furthermore, alterations in cellular pathways that are not directly related to drug transport can also lead to cross-resistance. For example, some cisplatin-resistant ovarian cancer cell subpopulations exhibit cross-resistance to anti-microtubule drugs like paclitaxel (B517696) and vincristine (B1662923). nih.gov This is thought to be due to the activation of general pro-survival signaling pathways, such as those involving TNF and NFκB, which help the cancer cells withstand the stress induced by different types of cytotoxic agents. nih.gov
The following table summarizes key research findings on the cross-resistance patterns observed with this compound.
| This compound-Resistant Cell Line/Model | Cross-Resistant To | Underlying Mechanism(s) of Cross-Resistance | Key Research Finding |
| Human Hepatoma & Cervical Adenocarcinoma Cell Lines | Cisplatin (B142131), Sodium Arsenite, Cadmium Chloride | Reduced drug accumulation due to decreased expression of plasma membrane binding proteins, including the folate binding protein. nih.gov | A pleiotropic defect in drug accumulation was identified, linking this compound and cisplatin resistance. nih.gov |
| Ovarian Cancer Cell Lines (OVCAR8-CP5) | Paclitaxel, Vincristine, Colchicine | Increased expression of pro-survival signaling pathways (e.g., TNF, NFκB). nih.gov | Subpopulations of highly cisplatin-resistant cells were found to be cross-resistant to anti-microtubule agents. nih.gov |
| Acute Lymphoblastic Leukemia (ALL) Cell Lines (CEM-VCR R) | Vinblastine, Colchicine, Paclitaxel | Overexpression of P-glycoprotein (P-gp) efflux pump. researchgate.net | Cells resistant to vincristine displayed a classic multi-drug resistant phenotype with cross-resistance to other microtubule-targeting agents. researchgate.net |
| Human Small Cell Lung Cancer & Mouse Mammary Tumor Cell Lines | Adriamycin (ADM) | Overexpression of drug efflux pumps. nih.gov | Variants of cell lines selected for resistance to Adriamycin also showed considerable resistance to certain novel anthracyclines. nih.gov |
Strategies to Overcome this compound Resistance in Research Settings
The challenge of this compound resistance has spurred the investigation of numerous strategies to circumvent or reverse this phenomenon. These research efforts are focused on developing novel therapeutic approaches that can restore sensitivity to this compound or bypass the resistance mechanisms altogether.
One major avenue of research is the development of novel drug delivery systems . The encapsulation of this compound into nanocarriers like liposomes, nanoparticles, and micelles is being explored to enhance its therapeutic efficacy and overcome resistance. biomedpharmajournal.orgnih.govfrontiersin.org These systems can protect the drug from premature degradation, improve its solubility, and facilitate its targeted delivery to tumor cells, thereby bypassing efflux pump-mediated resistance. biomedpharmajournal.orgnih.govresearchgate.net For instance, a methotrexate-loaded nanoemulsion for subcutaneous delivery has been developed to target the lymphatic system, potentially reducing systemic side effects and improving therapeutic efficacy in diseases like rheumatoid arthritis, with principles applicable to cancer therapy. nih.gov
Combination therapy represents another key strategy. This involves co-administering this compound with other agents that can modulate resistance pathways. For example, combining this compound with vitamins has shown promise. Vitamin D has been found to partially overcome cisplatin resistance by modulating gene expression, suggesting a potential synergistic effect. nih.gov Similarly, certain vitamin K analogues can inhibit P-gp, potentially increasing the effectiveness of chemotherapy drugs that are subject to efflux. nih.gov The use of targeted therapies in combination with conventional chemotherapy is also a promising approach. For example, inhibitors of efflux pumps like tariquidar (B1662512) and elacridar (B1662867) have been studied to enhance the efficacy of chemotherapy by restoring intracellular drug concentrations. mdpi.com
The development of new generations of antifolates is a direct approach to overcoming resistance. These novel agents are designed to have properties that circumvent common resistance mechanisms, such as having an increased affinity for the reduced folate carrier (RFC) for better uptake, being less dependent on polyglutamylation for retention within the cell, or inhibiting multiple key enzymes in the folate pathway. nih.gov An example is the multitargeted antifolate LY231514, which inhibits not only dihydrofolate reductase (DHFR) but also other enzymes involved in purine (B94841) synthesis. nih.gov
The table below details some of the research strategies being investigated to overcome this compound resistance.
| Strategy | Specific Approach/Agent(s) | Mechanism of Action | Key Research Finding |
| Novel Drug Delivery Systems | Methotrexate-loaded nanoemulsion | Targeted delivery via the lymphatic system, sustained release. nih.gov | The nanoemulsion showed significant anti-arthritic activity and stability, suggesting a desirable technology for targeted drug delivery. nih.gov |
| Phospholipid micelles | Encapsulation of methotrexate (B535133) to increase stability and solubility. biomedpharmajournal.org | Micelles loaded with methotrexate showed an increased capability to decrease inflammation in arthritic rats. biomedpharmajournal.org | |
| Combination Therapy | Vitamin D | Acts as a sensitizer (B1316253) for cisplatin by modulating LCN2 expression. nih.gov | Vitamin D was found to partially overcome cisplatin resistance in oral cancer cells. nih.gov |
| Vitamin K analogues (K1, K2, K3, K5) | Inhibit P-glycoprotein (P-gp), increase apoptosis, and arrest the cell cycle. nih.gov | Combination therapy with Vitamin K analogues is considered a safe and economical way to overcome drug resistance. nih.gov | |
| Trimetrexate with 5-Fluorouracil (5-FUra) and Leucovorin (LV) | Trimetrexate is a non-classic antifolate that bypasses the reduced folate carrier. | Experimental studies showed synergistic cell kill with this combination, with activity noted in advanced colorectal carcinoma. nih.gov | |
| Development of New Antifolates | Aminopterin (B17811) (AMT) | Higher affinity for folylpolyglutamate synthetase (FPGS) than methotrexate, leading to better accumulation in malignant cells. nih.gov | Leukemic blasts from pediatric patients have been shown to accumulate aminopterin better than methotrexate. nih.gov |
| LY231514 (Pemetrexed) | A multitargeted antifolate that inhibits DHFR, thymidylate synthase (TS), and GARFT. nih.gov | By inhibiting multiple enzymes, it is theoretically less likely for significant resistance to develop. nih.gov |
Future Directions and Emerging Research Avenues for Amethopterin
Novel Formulations and Delivery Systems for Enhanced Research Applications
To overcome challenges associated with Amethopterin, such as variable bioavailability and systemic toxicity, researchers are actively developing novel formulations and delivery systems. frontiersin.orgmdpi.com These advanced systems aim to improve the compound's pharmacokinetic profile and enable targeted delivery. frontiersin.orgresearchgate.net
Nanoformulations have garnered significant interest. A wide array of nanoparticles—including polymer-based, lipid-based, carbon-based, and inorganic nanoparticles—are being investigated to serve as carriers for this compound. frontiersin.org Loading the compound into these nanoparticles offers a promising delivery strategy. frontiersin.org For instance, a nanoemulsion for subcutaneous administration has been developed with the goal of delivering this compound via the lymphatic system. nih.gov This formulation, with an optimized vesicle size of approximately 87.89 nm and high entrapment efficiency, demonstrated sustained drug release over 72 hours and significant anti-arthritic activity in research models. nih.gov
Hydrogels are another focal point of formulation research, explored for their potential in systemic and transdermal delivery. mdpi.comresearchgate.net These polymeric networks can be designed to be stimuli-responsive (e.g., to temperature or pH), allowing for controlled drug release at specific sites. frontiersin.orgnih.gov Research into an injectable, thermoresponsive in-situ gel showed prolonged release of this compound over 96 hours and a significant reduction in paw edema in Wistar rats over a 28-day period. nih.gov Similarly, microemulsion-based hydrogels have been shown to effectively deliver this compound to desired skin layers with reduced systemic absorption in research models. mdpi.com
These innovative delivery systems provide substantial opportunities to overcome major drawbacks of conventional this compound administration, including dose-dependent adverse reactions and low bioavailability. researchgate.net
Table 1: Examples of Novel this compound Formulations in Research
| Formulation Type | Key Components | Mean Size/Characteristics | Reported Research Finding | Reference |
|---|---|---|---|---|
| Nanoemulsion | Aqueous-phase titration method | 87.89 ± 2.86 nm | Showed sustained release (96.77% after 72h) and significant anti-arthritic activity in vivo. nih.gov | nih.gov |
| In-Situ Gel | Pluronic F-127, Hydroxypropyl methylcellulose (B11928114) K4M, Polycarbophil | Thermoresponsive; Released 93.26% of drug at 96 hours | Demonstrated substantial reduction in paw oedema in Wistar rats during a 28-day study. nih.gov | nih.gov |
| Polymeric Nanoparticles | Methoxy poly(ethylene glycol) (MPEG)-grafted chitosan | 50–300 nm, spherical shape | Developed as a potential carrier system for this compound. frontiersin.org | frontiersin.org |
| Chitosan Nanoparticles | Chitosan and fucoidan | 300-500 nm | Improved permeation through pig ear skin compared to free this compound and showed promising anti-inflammatory activity. frontiersin.org | frontiersin.org |
Combinatorial Research Strategies with Other Therapeutic Agents
Combining this compound with other therapeutic agents is a widely used strategy to enhance efficacy, and research continues to identify the most effective combinations. nih.govnews-medical.net Studies have found that for early rheumatoid arthritis (RA), combination therapy with biologic agents plus this compound may lead to less disease activity and higher remission rates compared to monotherapy with either agent alone. news-medical.net
A variety of disease-modifying antirheumatic drugs (DMARDs) have been studied in combination with this compound. Effective regimens identified in clinical studies include combinations with sulfasalazine, chloroquine, cyclosporin, and leflunomide. nih.gov Triple DMARD therapy has also been shown to be superior to various dual- and mono-therapies. nih.gov
Research has also extensively explored combinations with biologic DMARDs (bDMARDs) and targeted synthetic DMARDs (tsDMARDs). reumatologiaclinica.org Post-hoc analysis of the NORD-STAR trial, which included 812 treatment-naïve patients with early RA, investigated this compound in combination with certolizumab-pegol, abatacept, and tocilizumab. nih.govregionh.dk Another Phase III study (the IMAGE trial) evaluated the efficacy of rituximab (B1143277) in combination with this compound in 755 MTX-naïve patients. researchgate.net These studies confirm that the efficacy of most bDMARDs is superior when combined with this compound. reumatologiaclinica.org For example, in a 24-week study, 71% of patients receiving etanercept plus this compound achieved a 20% improvement in American College of Rheumatology criteria, compared to 29% of those on this compound plus placebo. hopkinsarthritis.org
Table 2: Selected Research on this compound Combination Strategies
| Combination Agent(s) | Study Context | Key Finding | Reference |
|---|---|---|---|
| Sulfasalazine, Chloroquine, Cyclosporin, Leflunomide | Review of various DMARD combinations | Identified as effective combination regimens. nih.gov | nih.gov |
| Etanercept | 24-week, double-blind study in 89 patients with active RA | Combination therapy significantly improved disease activity compared to this compound alone. hopkinsarthritis.org | hopkinsarthritis.org |
| Tocilizumab, Abatacept, Certolizumab-pegol | Post-hoc analysis of NORD-STAR trial (812 patients) | Evaluated safety and efficacy of combinations in early RA. nih.govregionh.dk | nih.govregionh.dk |
| Rituximab | IMAGE Phase III trial (755 MTX-naïve patients) | Rituximab plus this compound was an effective therapy for MTX-naïve RA patients. researchgate.net | researchgate.net |
Exploration of this compound's Mechanisms in Underexplored Pathologies
While well-established in oncology and rheumatology, ongoing research is investigating the mechanisms and potential applications of this compound in other diseases.
One such area is cardiovascular disease. A meta-analysis of studies published up to June 2013 suggested a protective effect of this compound against ischemic cardiovascular disorders in patients being treated for RA or psoriasis. nih.gov This has prompted further investigation into its anti-inflammatory mechanisms beyond joint and skin inflammation.
Another emerging field is the treatment of cutaneous T-cell lymphomas (CTCL). frontiersin.org this compound, as an inhibitor of folic acid metabolism, is effective in highly proliferative cells, a characteristic of CTCL. frontiersin.org Research has shown that oral this compound can achieve complete responses in a subset of patients with mycosis fungoides (MF) and Sézary syndrome (SS), two types of CTCL. frontiersin.org In one case report, a patient with MF who had not improved with other treatments was started on a combination of upadacitinib (B560087) and this compound, noting significant improvement. frontiersin.org Further controlled clinical trials are needed to fully establish its role and optimal use in this context. frontiersin.org
The potential application of this compound is also being discussed for neurological disorders such as Alzheimer's disease and myasthenia gravis, highlighting the breadth of its ongoing investigation. mdpi.com
Development of Predictive Biomarkers for Research Response
A significant challenge in the use of this compound is the variability in patient response; up to 50% of RA patients may not achieve an adequate clinical response. nih.govnih.gov This has driven a substantial research effort to identify predictive biomarkers that can forecast treatment efficacy. nih.govnih.gov These biomarkers fall into several categories, including genetic variations, gene expression profiles, and serum proteins. nih.gov
Genetic Biomarkers: Pharmacogenetic studies have investigated numerous single nucleotide polymorphisms (SNPs) in genes related to this compound's metabolic pathway. frontiersin.orgnih.gov A systematic review identified 39 potential genetic biomarkers in 19 genes. nih.govresearchgate.net After statistical correction, SNPs in genes such as ATIC, SLC19A1, DHFR, and TYMS were associated with efficacy in at least one study. nih.govresearchgate.net Specifically, the SLC19A1 rs1051266 variant was replicated in an independent cohort, making it a promising candidate. nih.govresearchgate.net Other studies have linked variants in the MTHFR and AMPD1 genes to treatment response. frontiersin.orgresearchgate.net
Gene Expression and Protein Biomarkers: Beyond genetics, researchers are profiling gene expression and serum proteins. nih.govresearchgate.netrheumjc.com One study identified KRTAP4-11, LOC101927584, and PECAM1 in CD4+ cells, and PSMD5 and ID1 in CD14+ cells as promising gene expression biomarkers, creating a prediction model with high accuracy. researchgate.net Serum proteins, such as inflammatory cytokines (e.g., TNF-α, IL-1ra/IL-1beta ratio) and calprotectin (S100A8/S100A9), are also being evaluated as potential predictors of treatment response. nih.govfrontiersin.org The expression level of CD39 on regulatory T-cells has also been associated with this compound response, as it relates to adenosine (B11128) production, a key anti-inflammatory mechanism of the drug. frontiersin.org
Despite extensive research, no single biomarker has been universally validated for clinical use, and it is likely that a combination of clinical data and multi-omic biomarkers will be needed to create robust predictive models. nih.gov
Table 3: Potential Biomarkers for Predicting this compound Response in Research
| Biomarker Category | Specific Marker (Gene/Protein/Cell) | Association with Response | Reference |
|---|---|---|---|
| Genetic (SNPs) | SLC19A1 (rs1051266) | Associated with efficacy; replicated in an independent cohort. nih.govresearchgate.net | nih.govresearchgate.net |
| ATIC (rs4673993) | Associated with lower disease activity scores. nih.gov | nih.gov | |
| MTHFR (rs17421511, rs1476413) | Associated with treatment response. researchgate.net | researchgate.net | |
| AMPD1, ATIC, ITPA | Alleles strongly associated with a favorable reaction. frontiersin.org | frontiersin.org | |
| Gene Expression | KRTAP4-11, PECAM1 (in CD4+ cells) | Part of a model to predict response. researchgate.net | researchgate.net |
| PSMD5, ID1 (in CD14+ cells) | Part of a model to predict response. researchgate.net | researchgate.net | |
| Protein/Cellular | CD39 on Tregs | High frequency associated with good response; low expression with non-responsiveness. frontiersin.org | frontiersin.org |
| Calprotectin (S100A8/S100A9) | Can predict responsiveness to this compound/etanercept combination therapy. frontiersin.org | frontiersin.org |
Further Investigation into Complex Drug-Microbe Interactions (Pharmacomicrobiology)
A burgeoning area of research is pharmacomicrobiology, which studies the interaction between drugs and the gut microbiome. nih.govnih.gov It is increasingly clear that the gut microbiota can significantly influence the bioavailability and metabolism of this compound. nih.govnih.govresearchgate.net
Research has shown that gut bacteria can metabolize this compound into inactive forms, such as 2,4-diamino-N(10)-methylpteroic acid (DAMPA), through enzymes like carboxypeptidase-G2 (CPDG2). nih.govhcplive.comfrontiersin.org Studies in germ-free or antibiotic-treated mice demonstrated that this biotransformation is dependent on the presence of a gut microbiome. nih.govhcplive.com This suggests that the composition of an individual's gut microbiota could directly impact the efficacy of oral this compound. nih.govresearchgate.nethcplive.com Indeed, baseline gut metagenomic profiles have been shown to differ between responders and non-responders, with non-responders having gut bacteria that more effectively deplete the drug ex vivo. nih.govresearchgate.net This has led to the development of machine learning models based on microbiome characteristics to predict treatment response. nih.govnih.govnih.gov
The interaction is bidirectional; this compound also alters the composition of the gut microbiome. nih.govresearchgate.net The effect appears to be dose-dependent. nih.govresearchgate.net Low doses of this compound have been found to increase microbial species richness and diversity, potentially reversing some of the gut dysbiosis associated with RA. nih.govresearchgate.net Conversely, high doses have been shown to reduce bacterial diversity. nih.govresearchgate.netfrontiersin.org These complex interactions underscore the importance of the gut microbiome as both a modulator of drug efficacy and a target of drug action, opening new avenues for personalized medicine. nih.gov
Q & A
Q. Table 1. Common Assays for this compound Research
Q. Table 2. Recent Methodological Trends in this compound Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
